![molecular formula C12H9Cl3N2O2 B12915767 4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one CAS No. 88093-90-7](/img/structure/B12915767.png)
4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridazinone core substituted with chloro and dichlorobenzyl groups, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Oxyalkylation: The 3,4-dichlorobenzyl group is introduced through an oxyalkylation reaction, where the pyridazinone core is reacted with 3,4-dichlorobenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro and dichlorobenzyl groups can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Hydrolysis: The oxyalkyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and pyridazinone derivatives.
Common Reagents and Conditions
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.
Bases: Potassium carbonate, sodium hydroxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution Products: Derivatives with different substituents replacing the chloro or dichlorobenzyl groups.
Oxidation Products: Compounds with higher oxidation states.
Reduction Products: Compounds with reduced functional groups.
Aplicaciones Científicas De Investigación
4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one: The parent compound.
4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one: A similar compound with an ethyl group instead of a methyl group.
4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-phenylpyridazin-3(2H)-one: A similar compound with a phenyl group instead of a methyl group.
Uniqueness
4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and dichlorobenzyl groups enhances its reactivity and potential for various applications compared to its analogs.
Propiedades
Número CAS |
88093-90-7 |
|---|---|
Fórmula molecular |
C12H9Cl3N2O2 |
Peso molecular |
319.6 g/mol |
Nombre IUPAC |
4-chloro-5-[(3,4-dichlorophenyl)methoxy]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C12H9Cl3N2O2/c1-17-12(18)11(15)10(5-16-17)19-6-7-2-3-8(13)9(14)4-7/h2-5H,6H2,1H3 |
Clave InChI |
NVPWNROONVCGME-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=C(C=N1)OCC2=CC(=C(C=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


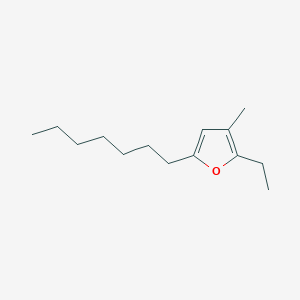
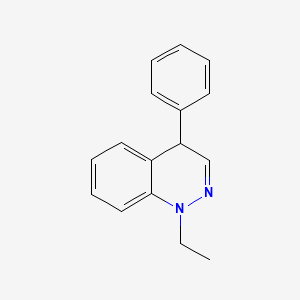
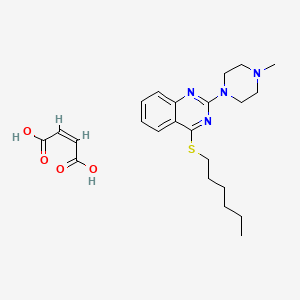

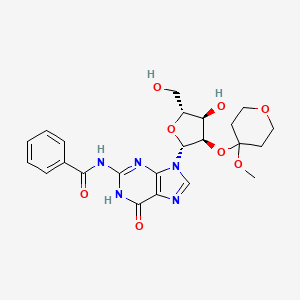
![3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915714.png)
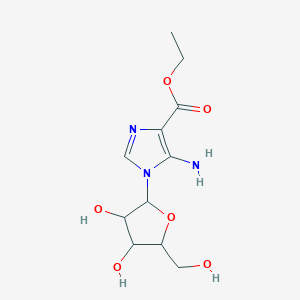
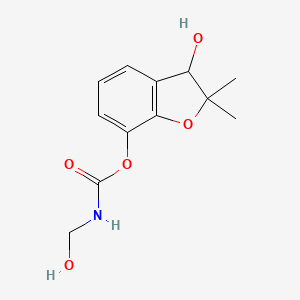
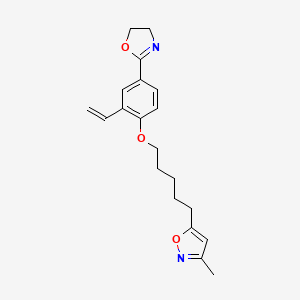
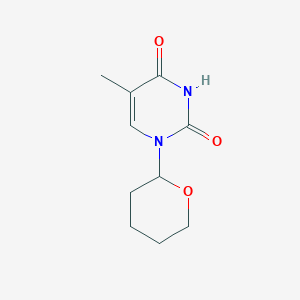
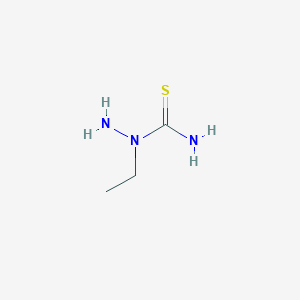
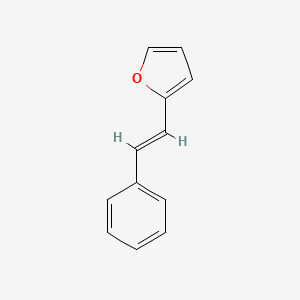

![5-Amino-2-{[(5-chlorothiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12915751.png)
